molecular formula C18H14FNO4S B6245141 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate CAS No. 2411201-82-4

3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate

Cat. No. B6245141
CAS RN: 2411201-82-4
M. Wt: 359.4
InChI Key:
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Description

3-(Benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate, also known as 3-BCNF, is a fluorinated compound that has been widely used in scientific research and laboratory experiments. This compound is a derivative of naphthalene and has a benzylcarbamate group attached to it, making it a highly functionalized molecule. 3-BCNF has been used in a variety of applications, including synthesis of organic compounds, catalysis, and drug development.

Scientific Research Applications

3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate has been used in a wide range of scientific research applications, including organic synthesis, catalysis, and drug development. In organic synthesis, 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate has been used as a catalyst for the synthesis of various compounds. In catalysis, 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate has been used as a reagent for the synthesis of organosilicon compounds. In drug development, 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate has been used as a starting material for the synthesis of various drugs.

Mechanism of Action

3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. In particular, 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate is believed to inhibit the enzyme cytochrome P450 3A4, which is responsible for the metabolism of many drugs. By inhibiting this enzyme, 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate can increase the bioavailability of drugs and reduce their side effects.
Biochemical and Physiological Effects
3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate has been shown to increase the bioavailability of drugs, reduce their side effects, and increase their efficacy. In addition, 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate in laboratory experiments is its ability to increase the bioavailability of drugs and reduce their side effects. However, 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate can also be toxic and can cause adverse effects in some individuals. Therefore, it is important to use 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate with caution and to follow safety protocols when handling this compound.

Future Directions

There are a number of potential future directions for 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate research. These include further investigation into its mechanism of action, the development of more efficient synthetic methods, and the exploration of new applications. In addition, further research into the biochemical and physiological effects of 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate could lead to new insights into its potential therapeutic applications. Finally, further research into the safety and toxicity of 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate could lead to improved safety protocols for its use in laboratory experiments.

Synthesis Methods

3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate is synthesized by reacting 4-fluoronaphthalene-2-sulfonic acid with benzylcarbamate in a solvent. This reaction is carried out at room temperature and the product is isolated by precipitation. The purity of the product can be determined by thin-layer chromatography or high-performance liquid chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate involves the reaction of 2-naphthol with benzyl isocyanate to form 3-(benzylcarbamoyl)naphthalen-2-ol, which is then converted to the corresponding sulfonate ester using fluoranesulfonic acid.", "Starting Materials": [ "2-naphthol", "benzyl isocyanate", "fluoranesulfonic acid" ], "Reaction": [ "Step 1: 2-naphthol is reacted with benzyl isocyanate in the presence of a suitable solvent and a catalyst to form 3-(benzylcarbamoyl)naphthalen-2-ol.", "Step 2: The resulting 3-(benzylcarbamoyl)naphthalen-2-ol is then treated with fluoranesulfonic acid to form the corresponding sulfonate ester, 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate." ] }

CAS RN

2411201-82-4

Molecular Formula

C18H14FNO4S

Molecular Weight

359.4

Purity

95

Origin of Product

United States

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